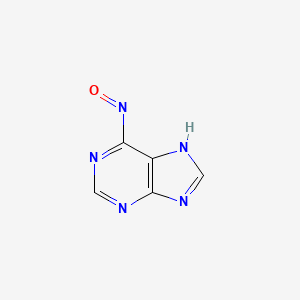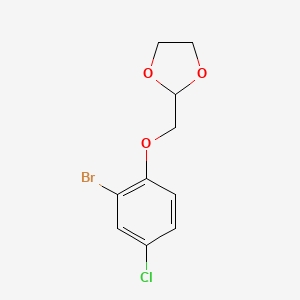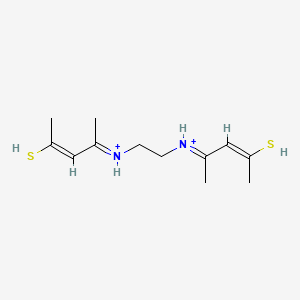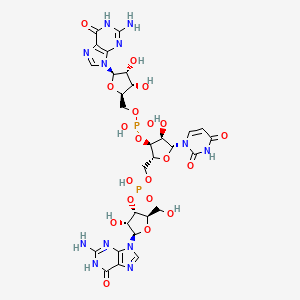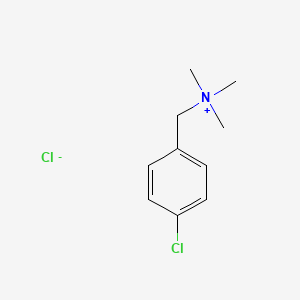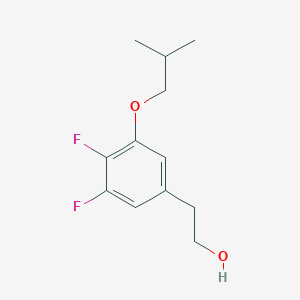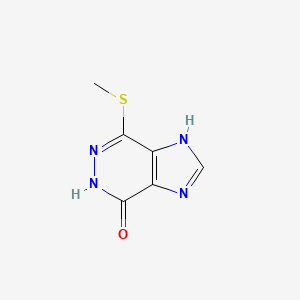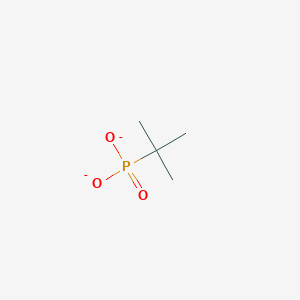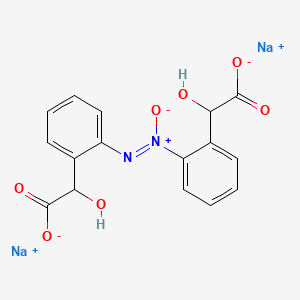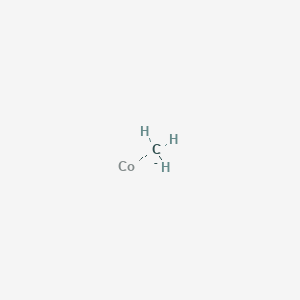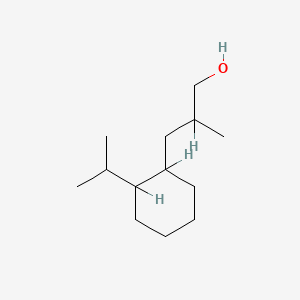
2-(Isopropyl)-beta-methylcyclohexanepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropyl)-beta-methylcyclohexanepropanol is an organic compound with a complex structure that includes a cyclohexane ring substituted with an isopropyl group and a beta-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-beta-methylcyclohexanepropanol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a cyclohexane derivative followed by reduction and subsequent functional group modifications . Another method includes the use of Grignard reagents to introduce the isopropyl group onto the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis process. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropyl)-beta-methylcyclohexanepropanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenation Reagents: Chlorine, bromine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted cyclohexane derivatives
Applications De Recherche Scientifique
2-(Isopropyl)-beta-methylcyclohexanepropanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Isopropyl)-beta-methylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl alcohol: A simpler alcohol with similar functional groups but lacking the cyclohexane ring.
2-Propanol: Another name for isopropyl alcohol, sharing similar chemical properties.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group, similar in structure but without the isopropyl and beta-methyl substitutions.
Uniqueness
2-(Isopropyl)-beta-methylcyclohexanepropanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
94200-99-4 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
2-methyl-3-(2-propan-2-ylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C13H26O/c1-10(2)13-7-5-4-6-12(13)8-11(3)9-14/h10-14H,4-9H2,1-3H3 |
Clé InChI |
FJLMKTWTPFOFCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCCC1CC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


